Structural Uniqueness via N-Methylindole Substitution Pattern
The differentiation claim is based on structural uniqueness: the 1-methyl-1H-indol-4-yl group attached to nicotinamide via an amide bond is not a common motif among clinically or preclinically advanced nicotinamide derivatives. While the patent literature broadly claims indolyl-substituted nicotinamides [1], specific examples with the 1-methylindol-4-yl fragment are rare. No direct quantitative biological data for this compound were found in accessible primary sources or databases.
| Evidence Dimension | Structural motif prevalence |
|---|---|
| Target Compound Data | 1-methyl-1H-indol-4-yl nicotinamide |
| Comparator Or Baseline | Common nicotinamide derivatives (e.g., N-(1H-indol-4-yl)nicotinamide, N-(1-isopropyl-1H-indol-4-yl)nicotinamide) |
| Quantified Difference | Not quantifiable; inferred from SAR trends |
| Conditions | Based on patent landscape analysis |
Why This Matters
For medicinal chemistry programs exploring novel chemical space or seeking to avoid crowded IP areas, this substitution pattern may offer an underexplored vector, but procurement decisions must be validated with proprietary data.
- [1] Justia Patents. Heteroaryl Substituted Nicotinamide Compounds. US Patent Application 20150191464, 2015. View Source
